molecular formula C11H14N4O3S B2585628 5-(piperazine-1-sulfonyl)-2,3-dihydro-1H-1,3-benzodiazol-2-one CAS No. 900641-20-5

5-(piperazine-1-sulfonyl)-2,3-dihydro-1H-1,3-benzodiazol-2-one

Cat. No. B2585628
CAS RN: 900641-20-5
M. Wt: 282.32
InChI Key: WXSIBTCKVIZDLA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(Piperazine-1-sulfonyl)-2,3-dihydro-1H-1,3-benzodiazol-2-one, commonly referred to as 5-Piperazine-1-sulfonyl-2,3-dihydro-1H-1,3-benzodiazol-2-one, is a synthetic compound that is used in a variety of scientific applications. This compound has been studied extensively and has been found to have a wide range of applications in scientific research, including in the fields of biochemistry, physiology, and pharmacology.

Scientific Research Applications

Medicinal Chemistry and Drug Discovery

Piperazines, including PSDB, play a crucial role in drug development. PSDB’s unique structure, with a sulfonyl group and a benzodiazole core, offers opportunities for designing novel pharmaceutical agents. Researchers explore PSDB derivatives as potential drugs for various conditions, such as cancer, cardiovascular diseases, and central nervous system disorders . The presence of nitrogen atoms allows for hydrogen bonding interactions, enhancing receptor binding and solubility.

Antiviral Agents

Given the prevalence of piperazines in antiviral compounds, PSDB derivatives are investigated for their antiviral activity. Researchers explore modifications to the piperazine scaffold to enhance efficacy against specific viruses. These efforts contribute to the development of new antiviral drugs .

Photoredox Catalysis

PSDB’s photoredox properties make it valuable in synthetic chemistry. Photoredox catalysis involves using light to activate molecules and facilitate chemical transformations. Researchers have explored PSDB derivatives as photoredox catalysts, enabling efficient and selective reactions in organic synthesis .

Heterocyclic Chemistry

The benzodiazole moiety in PSDB is a six-membered heterocycle. Heterocycles are essential building blocks in organic synthesis. PSDB derivatives serve as intermediates for constructing more complex heterocyclic structures, contributing to the development of diverse chemical libraries .

Cardioprotective Properties

Studies suggest that certain piperazine derivatives, including PSDB, exhibit cardioprotective effects. These compounds may help mitigate oxidative stress, inflammation, and ischemic damage in cardiac tissue. Researchers investigate PSDB’s potential as a cardioprotective agent .

Anxiolytic and Antidepressant Properties

Piperazines are known for their anxiolytic and antidepressant properties. PSDB derivatives may modulate neurotransmitter systems, affecting mood and anxiety. Researchers explore PSDB’s potential as a novel anxiolytic or antidepressant drug .

properties

IUPAC Name

5-piperazin-1-ylsulfonyl-1,3-dihydrobenzimidazol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N4O3S/c16-11-13-9-2-1-8(7-10(9)14-11)19(17,18)15-5-3-12-4-6-15/h1-2,7,12H,3-6H2,(H2,13,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXSIBTCKVIZDLA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)S(=O)(=O)C2=CC3=C(C=C2)NC(=O)N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(piperazine-1-sulfonyl)-2,3-dihydro-1H-1,3-benzodiazol-2-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.